5-(Methoxymethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(methoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H10N2O/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3,(H2,8,9) |
InChI Key |
AIGCCNFTWORJLK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxymethyl Pyridin 2 Amine and Analogues
Direct Synthesis Approaches to the Core Structure
The construction of the 5-(methoxymethyl)pyridin-2-amine framework can be achieved through linear, multi-step sequences or through convergent routes where separately synthesized fragments are combined.
Synthetic strategies for substituted pyridines like this compound often begin with simple, commercially available precursors. A common divergent approach starts with a substituted pyridine (B92270) and sequentially adds the required functional groups. For instance, a synthesis could begin with 3-methylpyridine. The methyl group can be functionalized first, followed by the introduction of the amine group at the C2 position.
An alternative is a convergent synthesis, which involves the preparation of two or more complex fragments that are later joined to form the final product. For this specific target, a convergent route might involve the synthesis of a pyridine ring already containing the methoxymethyl group at the 5-position, which is then coupled with an aminating agent in a final key step.
A patented process illustrates a divergent pathway where 3-dichloromethylpyridine is reacted with an alkali metal alkoxide, such as sodium methoxide (B1231860), to form a 2-alkoxy-5-alkoxymethylpyridine. google.com This intermediate, containing the key methoxymethyl sidechain, can then be further modified to introduce the C2-amino group. This method is advantageous as it utilizes inexpensive starting materials like 3-methylpyridine. google.com
Creating this compound typically requires a multi-step reaction sequence. One plausible pathway, constructed from various reported procedures for analogous compounds, begins with a readily available starting material and proceeds through several key transformations. google.comdissertationtopic.netasianpubs.org
A representative synthesis could be:
Halogenation: Starting from 3-methylpyridine, the methyl group is halogenated, for example, using N-chlorosuccinimide, to produce 3-(chloromethyl)pyridine (B1204626).
Methoxylation: The resulting 3-(chloromethyl)pyridine undergoes nucleophilic substitution with sodium methoxide to yield 3-(methoxymethyl)pyridine (B1583911).
N-Oxidation: The pyridine nitrogen is oxidized to form 3-(methoxymethyl)pyridine N-oxide. This step activates the C2 position for subsequent functionalization.
Chlorination: The N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) to install a chlorine atom at the C2 position, yielding 2-chloro-5-(methoxymethyl)pyridine (B1602754). google.com
Amination: The final step involves converting the 2-chloro group to a 2-amino group. This can be achieved through various methods, including nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine source.
The following table summarizes a potential multi-step pathway:
Table 1: Illustrative Multi-Step Synthesis Pathway
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 3-Methylpyridine | Halogenating Agent (e.g., NCS) | 3-(Halomethyl)pyridine | Activate the methyl group for substitution. |
| 2 | 3-(Halomethyl)pyridine | Sodium Methoxide (NaOMe) | 3-(Methoxymethyl)pyridine | Introduce the methoxymethyl functionality. |
| 3 | 3-(Methoxymethyl)pyridine | Oxidizing Agent (e.g., m-CPBA) | 3-(Methoxymethyl)pyridine N-oxide | Activate the C2 position. |
| 4 | 3-(Methoxymethyl)pyridine N-oxide | Chlorinating Agent (e.g., POCl₃) | 2-Chloro-5-(methoxymethyl)pyridine | Install a leaving group for amination. |
| 5 | 2-Chloro-5-(methoxymethyl)pyridine | Aminating Agent (e.g., NH₃) | This compound | Introduce the final amino group. |
Functional Group Interconversions and Transformations
Specific transformations are required to install the two key functional groups on the pyridine ring: the C5-methoxymethyl group and the C2-amino group.
The methoxymethyl group (–CH₂OCH₃) is a key structural feature. One efficient method involves the reaction of 3-dichloromethylpyridine with sodium methoxide in methanol, which yields 2-methoxy-5-methoxymethyl-pyridine directly. google.com
Alternatively, syntheses can start from precursors like 2-amino-5-bromopyridine. A multi-step process involves protecting the amino group, followed by a methoxylation reaction to replace the bromine. asianpubs.org While this specific example leads to a methoxy (B1213986) group, a similar nucleophilic substitution on a 5-(bromomethyl)pyridine derivative with sodium methoxide would directly yield the desired methoxymethyl sidechain. The methoxymethyl ether functional group, often abbreviated as MOM, is commonly used as a protecting group for alcohols, installed by reacting an alcohol with a reagent like chloromethyl methyl ether. wikipedia.org This same reactivity can be harnessed to synthesize the target structure from a 5-(hydroxymethyl)pyridine precursor.
Introducing an amino group at the C2 position of the pyridine ring is a critical step. The reactivity of pyridine allows for nucleophilic substitution, particularly at the C2 and C4 positions. wikipedia.org
One of the oldest methods is the Chichibabin reaction , which uses sodium amide (NaNH₂) to directly aminate the pyridine ring, yielding the 2-aminopyridine (B139424) derivative. wikipedia.org However, this reaction often requires harsh conditions.
A more versatile and widely used strategy is the nucleophilic aromatic substitution (SₙAr) of a 2-halopyridine, typically a 2-chloro or 2-bromopyridine. wikipedia.org The reaction of 2-chloro-5-(methoxymethyl)pyridine with ammonia or other amine sources, often under pressure and/or with heating, can yield the desired product. The use of amide solvents like dimethylformamide (DMF) or formamide (B127407) can serve as both the solvent and the amine source, sometimes accelerated by microwave irradiation. tandfonline.com
Transition-metal catalysis offers a milder and more efficient alternative. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is highly effective for coupling 2-halopyridines with a wide range of amines using various phosphine (B1218219) ligands. nih.gov Similarly, copper-catalyzed amidation provides an efficient route from 2-chloropyridine (B119429) derivatives. rsc.org
The following table compares different amination strategies:
Table 2: Comparison of C2-Amination Strategies
| Method | Precursor | Reagents | Conditions | Advantages |
|---|---|---|---|---|
| Chichibabin Reaction | Pyridine | Sodium Amide (NaNH₂) | High Temperature | Direct amination of the C-H bond. |
| SₙAr | 2-Halopyridine | Ammonia, Amides | High Temp/Pressure or Microwave tandfonline.com | Versatile, well-established. |
| Buchwald-Hartwig Amination | 2-Halopyridine | Amine, Pd-catalyst, Ligand, Base | Mild to Moderate | Broad substrate scope, high yields. nih.gov |
| Copper-Catalyzed Amination | 2-Chloropyridine | Amide, CuI, Ligand | Moderate Temperature | Inexpensive catalyst system. rsc.org |
Advanced Catalytic and Green Synthetic Strategies
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. rasayanjournal.co.in The synthesis of pyridine derivatives has benefited significantly from these advancements. researchgate.netijpsonline.com
Catalytic approaches are central to modern synthesis. Beyond the cross-coupling reactions mentioned for amination nih.govrsc.org, catalysts are used to construct the pyridine ring itself. Zeolite catalysts, for example, have been used in the three-component condensation of ethanol, formaldehyde, and ammonia to produce pyridines and picolines. nih.gov Magnetically recoverable nano-catalysts have been developed for the synthesis of various pyridine derivatives, simplifying product purification and allowing for catalyst recycling. rsc.org
Green chemistry principles are increasingly being applied. rasayanjournal.co.in Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the amination of 2-chloropyridines. tandfonline.comnih.gov One-pot multicomponent reactions (MCRs) are a hallmark of green synthesis, allowing the construction of complex molecules like polysubstituted pyridines from three or more simple starting materials in a single step, which minimizes waste and improves efficiency. nih.govnih.gov Furthermore, the use of environmentally friendly solvents like water has been successfully demonstrated for the selective amination of polyhalogenated pyridines. acs.org
Transition Metal-Mediated Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalized pyridine derivatives. The synthesis of this compound can be envisioned through the strategic application of these methods, primarily by forming the C-C bond at the C5 position of the pyridine ring.
A plausible and commonly employed strategy involves the coupling of a pre-functionalized pyridine ring with a suitable coupling partner. For instance, a 5-halopyridin-2-amine can serve as a key intermediate. The presence of the halogen at the 5-position provides a reactive handle for various cross-coupling reactions.
One such approach is the coupling of a 5-halopyridin-2-amine, such as 5-bromopyridin-2-amine, with a methoxymethyl-containing organometallic reagent. Catalytic systems based on palladium or nickel are frequently utilized for such transformations. For example, a Negishi or Kumada coupling could be employed, where a methoxymethylzinc or methoxymethylmagnesium reagent, respectively, is coupled with the bromo-substituted pyridine in the presence of a palladium or nickel catalyst.
While direct literature on the synthesis of this compound via this specific route is not abundant, the synthesis of analogous 5-substituted pyridin-2-amines is well-documented. These reactions typically proceed under mild conditions and exhibit good functional group tolerance. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
A related approach involves the use of a Stille coupling, which utilizes an organotin reagent. The synthesis of 5-(ethoxymethyl)pyridin-2-amine (B1391352) has been proposed via the reaction of 5-bromopyridin-2-amine with an ethoxymethyl reagent, a method that could be adapted for the methoxymethyl analog.
The following table summarizes representative transition metal-mediated cross-coupling reactions that could be adapted for the synthesis of this compound.
| Coupling Reaction | Halo-Pyridine Intermediate | Methoxymethyl Source | Catalyst System (Example) |
| Negishi Coupling | 5-Bromopyridin-2-amine | (Methoxymethyl)zinc chloride | Pd(PPh₃)₄ |
| Kumada Coupling | 5-Bromopyridin-2-amine | (Methoxymethyl)magnesium bromide | NiCl₂(dppp) |
| Stille Coupling | 5-Iodopyridin-2-amine | (Methoxymethyl)tributyltin | Pd(PPh₃)₄ |
| Suzuki Coupling | 5-Bromopyridin-2-amine | (Methoxymethyl)boronic acid or ester | Pd(dppf)Cl₂ |
Base-Promoted Cascade and Multicomponent Reactions
Base-promoted cascade and multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of highly substituted pyridines from simple and readily available starting materials. researchgate.net These reactions involve a sequence of transformations in a single pot, often leading to complex molecular architectures in a single synthetic operation.
While a specific one-pot synthesis of this compound via a multicomponent reaction is not explicitly described in the literature, the general principles of MCRs for pyridine synthesis can be applied to devise a potential route. A common strategy for constructing the 2-aminopyridine scaffold is the reaction of a β-enaminone or a related intermediate with a suitable C2 or C3 synthon.
A hypothetical multicomponent approach for the synthesis of a 5-substituted-2-aminopyridine could involve the condensation of an enolate, derived from a ketone, with an activated methylene (B1212753) compound (like malononitrile) and an aldehyde, followed by cyclization with a source of ammonia or an amine. To introduce the methoxymethyl group at the 5-position, a starting material bearing this functionality would be required.
For instance, a four-component reaction could be envisioned between an acetophenone (B1666503) derivative, an aldehyde, malononitrile (B47326), and ammonium (B1175870) carbonate under solvent-free conditions to yield substituted 2-aminopyridines. semanticscholar.org To obtain the desired 5-(methoxymethyl) substituent, a starting material such as 3-methoxy-1-phenylpropan-1-one (B3384512) could potentially be used, although the regiochemical outcome would need to be carefully controlled.
Base-promoted cascade reactions of α,β-unsaturated ketones and 1,1-enediamines are also known to produce 2-amino-4,6-diarylpyridine derivatives. By carefully selecting the starting materials, it might be possible to introduce the desired methoxymethyl group at the 5-position.
The table below outlines a generalized multicomponent reaction for the synthesis of substituted 2-aminopyridines, which could be adapted for the target molecule.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Starting Material 4 | Catalyst/Promoter | Product Type |
| Ketone | Aldehyde | Malononitrile | Ammonium Salt | Base (e.g., piperidine) | Polysubstituted 2-Aminopyridine |
| Enaminone | α,β-Unsaturated Ketone | - | - | Base (e.g., NaH) | Substituted 2-Aminopyridine |
Chemo-, Regio-, and Stereoselective Synthesis of Pyridine Derivatives
Achieving the desired substitution pattern on the pyridine ring is a critical aspect of synthetic design. The synthesis of this compound requires precise control over the regioselectivity of the functionalization.
One strategy for achieving regioselective synthesis is through the use of directing groups. The amino group at the 2-position of the pyridine ring can direct electrophilic substitution to the 3- and 5-positions. However, direct electrophilic introduction of a methoxymethyl group can be challenging.
A more reliable approach involves the functionalization of a pre-existing pyridine ring with substituents that can be subsequently modified. For example, a patent describes a process for the preparation of 2-alkoxy-5-alkoxymethylpyridines from 3-dichloromethylpyridine. google.com This intermediate is reacted with an alcohol and the corresponding alkali metal alkoxide. google.com While this method yields a 2-alkoxy derivative, subsequent conversion of the alkoxy group to an amino group would be necessary to arrive at the target compound.
The regioselective synthesis of 2,3,5-trisubstituted pyridines has also been reported, highlighting the ability to control the placement of different functional groups on the pyridine ring. acs.org These methods often rely on the sequential and controlled reaction of different positions of a pre-functionalized pyridine.
For the synthesis of this compound, a potential regioselective route could start from 2-amino-5-halopyridine. As discussed in the cross-coupling section, the halogen at the 5-position provides a specific site for the introduction of the methoxymethyl group. This approach ensures the desired regiochemistry.
Another strategy involves the construction of the pyridine ring from acyclic precursors in a manner that dictates the final substitution pattern. For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. By choosing appropriately substituted starting materials, it is possible to control the position of the substituents in the final pyridine product.
The challenges and strategies for the selective synthesis of the target compound are summarized below:
| Challenge | Strategy | Example |
| Regioselectivity | Functionalization of a pre-installed directing group | Use of 5-bromo-2-aminopyridine for cross-coupling at the C5 position. |
| Chemo-selectivity | Orthogonal protection/deprotection strategies | Protecting the 2-amino group while performing reactions on other parts of the molecule. |
| Stereoselectivity | Not applicable for the achiral target molecule | For chiral analogs, asymmetric synthesis or chiral resolution would be required. |
Chemical Reactivity and Reaction Mechanisms of 5 Methoxymethyl Pyridin 2 Amine
Reactivity Profile of the Pyridin-2-amine Moiety
The 2-aminopyridine (B139424) scaffold is a versatile building block in organic synthesis, primarily due to its unique electronic properties and dual nucleophilic nature. researchgate.net
Nucleophilic Behavior of the Amine Nitrogen
The exocyclic amino group (-NH₂) at the 2-position of the pyridine (B92270) ring is the primary site of nucleophilic reactivity. This nitrogen atom readily participates in reactions with a variety of electrophiles. The general trend for the nucleophilicity of amines is that it increases with basicity. masterorganicchemistry.com Secondary amines are typically more nucleophilic than primary amines, which are, in turn, more nucleophilic than ammonia (B1221849). masterorganicchemistry.com The amino group in 2-aminopyridine allows it to engage in reactions such as acylation, alkylation, and condensation.
This nucleophilic character is fundamental to many synthetic applications, including the formation of amides and the construction of more complex molecular architectures. nih.gov The reactivity can be influenced by substituents on the pyridine ring; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it. masterorganicchemistry.com
Electrophilic Characteristics of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the high electronegativity of the ring nitrogen atom. quimicaorganica.orgyoutube.com This makes it significantly less reactive towards electrophilic aromatic substitution than benzene (B151609), often requiring harsh reaction conditions to proceed. quimicaorganica.orgyoutube.com Electrophilic attack generally occurs at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized. quimicaorganica.org
However, the presence of the strong electron-donating amino group at the 2-position activates the ring towards electrophilic attack, counteracting the deactivating effect of the ring nitrogen to some extent. This activation facilitates reactions that might otherwise be difficult. The directing effect of the amino group favors substitution at the positions ortho and para to it, namely the 3- and 5-positions. In the case of 5-(methoxymethyl)pyridin-2-amine, the 5-position is already substituted, making the 3-position the most likely site for further electrophilic substitution.
Cyclization Reactions for Annulated Azaheterocycle Formation
2-Aminopyridine is a prominent synthon for the synthesis of fused heterocyclic systems, particularly five- and six-membered azaheterocycles. researchgate.net Its structure contains two nucleophilic centers: the exocyclic amino nitrogen and the endocyclic ring nitrogen. This "dual nucleophilic" character allows it to react with various bifunctional electrophiles to construct annulated (fused-ring) systems. researchgate.net
Commonly synthesized heterocycles from 2-aminopyridine derivatives include imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. researchgate.net These reactions often proceed via an initial nucleophilic attack by the more reactive exocyclic amine, followed by an intramolecular cyclization involving the ring nitrogen. For instance, reactions with α-haloketones lead to imidazo[1,2-a]pyridines, while reactions with α,β-unsaturated esters or related compounds can yield pyrido[1,2-a]pyrimidines. acs.orgnih.govacs.org Transition metal-catalyzed reactions, particularly with palladium, have also been employed to construct N-pyridoindoles from N-aryl-2-aminopyridines and alkynes. rsc.org
Transformations of the Methoxymethyl Group
The methoxymethyl (-CH₂OCH₃) group at the 5-position is primarily known as a protecting group for alcohols, but its ether linkage can be strategically cleaved, and the resulting functionality can participate in further reactions.
Cleavage and Deprotection Strategies of the Ether Linkage
The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functions due to its stability under strongly basic and weakly acidic conditions. researchgate.net Its removal, or deprotection, is typically accomplished under acidic conditions, using a variety of Brønsted or Lewis acids. wikipedia.org The cleavage of the ether linkage in this compound would yield 5-(hydroxymethyl)pyridin-2-amine.
A range of methods has been developed for the selective cleavage of MOM ethers, offering flexibility in multistep synthesis. These strategies are crucial when other acid-sensitive or base-sensitive groups are present in the molecule.
| Reagent System | Conditions | Comments | Reference(s) |
| Bismuth Triflate (Bi(OTf)₃) | Catalytic amount, THF/water (1:1), room temp. | High yields, chemoselective, environmentally friendly. | oup.com |
| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | CH₂Cl₂, 0 °C to room temp. | Rapid (<10 min) and selective deprotection. | researchgate.net |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | ClCH₂CH₂Cl, 40 °C | Mild, efficient, and high-yielding. | tandfonline.com |
| TMSOTf / 2,2′-bipyridyl | CH₂Cl₂, -78 °C to 0 °C | Highly chemoselective, mild conditions. | rsc.org |
| Hydrogen Bromide (HBr) | 48% aqueous solution, elevated temp. | Strong acidic conditions, can cleave other acid-labile groups. | google.com |
| Catechol Boron Halides | Dichloromethane | Cleaves ether protecting groups under mild conditions. | researchgate.net |
Participation in Subsequent Chemical Reactions
The primary role of the methoxymethyl group in subsequent reactions occurs after its cleavage. The deprotection unmasks a hydroxymethyl (-CH₂OH) group, a versatile functional handle for further synthetic transformations. This newly formed primary alcohol can be:
Oxidized: The hydroxymethyl group can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH), providing entry into a vast range of subsequent chemistries, such as Wittig reactions, reductive aminations, or amide couplings.
Converted to a Leaving Group: The hydroxyl can be converted into a better leaving group, such as a tosylate, mesylate, or halide (e.g., -CH₂Cl, -CH₂Br). This transformation activates the benzylic-like position for nucleophilic substitution reactions.
Used in Condensation Reactions: A process described for a related pyrimidine (B1678525) system involves the in situ cleavage of a methoxymethyl ether by hydrogen chloride in the presence of an alkyl pyridine. google.com This generates a reactive halomethyl intermediate which is immediately trapped by the alkyl pyridine to form a pyridinium (B92312) quaternary salt directly, without isolating the intermediate. google.com This demonstrates a powerful one-pot strategy where the cleavage of the ether directly facilitates a subsequent bond-forming reaction.
Mechanistic Studies of Key Transformations
The reaction pathways of this compound are analogous to those of other substituted 2-aminopyridines, often involving the amino group as a nucleophile or a directing group for further functionalization of the pyridine ring.
One common transformation for 2-aminopyridines is their reaction with ketones, which can proceed through various pathways depending on the reaction conditions. For instance, the reaction with α-halo ketones is a well-known method for the synthesis of imidazo[1,2-a]pyridines. While a specific study on this compound is not available, the general mechanism involves the initial nucleophilic attack of the exocyclic amino group on the α-carbon of the ketone, displacing the halogen. This is followed by the intramolecular cyclization of the endocyclic pyridine nitrogen onto the carbonyl carbon, leading to a hydroxyl intermediate which then dehydrates to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system.
Another significant class of reactions involves transition-metal-catalyzed cross-coupling. In these reactions, the 2-amino group can act as a directing group, facilitating C-H activation at the C-3 position of the pyridine ring. For N-aryl-2-aminopyridines, various transition metals, including palladium, rhodium, and copper, can form five-, six-, or seven-membered complex intermediates through coordination with the pyridyl nitrogen. rsc.org This chelation-assisted C-H bond activation allows for the introduction of various functional groups. A plausible pathway for such a transformation involving this compound would begin with the formation of a metal complex, followed by C-H activation to form a metallacyclic intermediate. Subsequent reaction with a coupling partner and reductive elimination would yield the functionalized product.
The synthesis of substituted 2-aminopyridines can also be achieved through multicomponent reactions. A proposed mechanism for the formation of 2-aminopyridines from enaminones and malononitrile (B47326) involves an initial Knoevenagel condensation, followed by nucleophilic attack of a primary amine and subsequent intramolecular cyclization and aromatization. nih.gov While this describes the synthesis of the 2-aminopyridine core, it provides insight into the types of intermediates, such as enolates and enamines, that could be involved in reactions starting from this compound.
Furthermore, the synthesis of 2-aminopyridines from pyridine N-oxides and activated isocyanides suggests the formation of an imidate intermediate. nih.gov This highlights the potential for the nitrogen atoms in the 2-aminopyridine scaffold to participate in various bonding patterns during a reaction.
A summary of potential reaction pathways and intermediates is presented in the table below:
| Reaction Type | Key Intermediates | Plausible Reaction Pathway |
| Imidazo[1,2-a]pyridine Synthesis | N-(2-oxoalkyl)pyridin-2-amine, Hemiaminal | 1. Nucleophilic substitution of an α-halo ketone by the amino group. 2. Intramolecular cyclization of the pyridine nitrogen onto the ketone carbonyl. 3. Dehydration of the resulting alcohol to form the aromatic ring. |
| Transition-Metal-Catalyzed C-H Functionalization | Metallacyclic complex | 1. Coordination of the pyridine nitrogen to the metal center. 2. Directed C-H activation at the C-3 position to form a metallacycle. 3. Oxidative addition/transmetalation with a coupling partner. 4. Reductive elimination to yield the product and regenerate the catalyst. |
| Multicomponent Reactions (for synthesis) | Enolate, Enamine, Knoevenagel adduct | 1. Knoevenagel condensation of an active methylene (B1212753) compound with a carbonyl. 2. Michael addition of an amine. 3. Intramolecular cyclization. 4. Aromatization to form the pyridine ring. nih.gov |
The efficiency and outcome of reactions involving this compound are significantly influenced by the choice of solvents, additives, and catalysts. These components can affect reaction rates, selectivity, and even the reaction pathway itself.
Solvents: The solubility of 2-aminopyridine has been studied in various solvents, and it is observed that polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are particularly effective at dissolving it, especially with increasing temperature. acs.orgacs.org This is crucial for reactions performed in a homogeneous phase. In some cases, solvent-free conditions can also be effective, particularly for reactions with liquid amines. nih.gov The solvent can also play a more direct role in the mechanism, for instance, by stabilizing charged intermediates or by participating in the reaction. For example, in some syntheses of 2-aminopyridines, dimethyl sulfoxide (B87167) (DMSO) is used as the solvent. nih.gov
Additives: Additives such as bases or acids are often crucial. In transition-metal-catalyzed reactions, a base is frequently required to facilitate the deprotonation of the amino group or to neutralize acidic byproducts. In other reactions, acids may be used to activate a substrate. For instance, in the synthesis of 2-aminopyridines from pyridine N-oxides, a Lewis or Brønsted acid is necessary to initiate the reaction. nih.gov
Catalysts: Catalysts are central to many transformations of 2-aminopyridines. Transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper are widely used for cross-coupling and C-H functionalization reactions. rsc.org The choice of metal and the ligands attached to it can dramatically influence the selectivity and efficiency of the reaction. For example, in the C-H acylation of N-aryl-2-aminopyridines, a ruthenium/silver catalytic system has been found to be effective. rsc.org Copper catalysts are also employed in various reactions, including intramolecular C-H amination. rsc.org The catalyst functions by providing a lower energy pathway for the reaction, often through the formation of transient organometallic intermediates.
The table below summarizes the role of these components in key transformations:
| Reaction Component | Role in Mechanism | Examples |
| Solvents | - Solubilize reactants- Stabilize intermediates- Can participate in the reaction | - DMF, NMP: Good solvents for 2-aminopyridines, facilitating homogeneous reactions. acs.orgacs.org- DMSO: Used as a solvent in some 2-aminopyridine syntheses. nih.gov- Solvent-free: Effective for reactions with liquid amines. nih.gov |
| Additives | - Bases: Deprotonation, neutralization of acidic byproducts- Acids: Activation of substrates | - Bases in transition-metal-catalyzed cross-coupling reactions.- Lewis/Brønsted acids in the synthesis of 2-aminopyridines from pyridine N-oxides. nih.gov |
| Catalysts | - Lower activation energy- Provide alternative reaction pathways via formation of intermediates- Control selectivity | - Palladium, Rhodium, Copper: Used in C-H functionalization and cross-coupling reactions. rsc.org- Ruthenium/Silver: Effective for C-H acylation. rsc.org- Copper: Used in intramolecular C-H amination. rsc.org |
Derivatization Strategies of 5 Methoxymethyl Pyridin 2 Amine
Modifications at the Exocyclic Amine Nitrogen
The primary amino group at the C-2 position of the pyridine (B92270) ring is a nucleophilic center that readily participates in a variety of classical organic reactions. This allows for the straightforward introduction of a wide range of functional groups.
The nitrogen atom of the 2-amino group can be readily modified through reactions with various electrophilic reagents.
Acylation: The primary amine can be converted to a secondary amide through reaction with acylating agents such as acyl chlorides or anhydrides. iu.edu This reaction is typically performed in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products often exhibit different solubility and electronic properties compared to the parent amine. These reactions are generally high-yielding and chemoselective for the exocyclic amine over the ring nitrogen due to the higher nucleophilicity of the former. researchgate.net
Alkylation: Direct alkylation of the amino group with alkyl halides is a feasible, though sometimes challenging, method. dtic.milnih.gov The reaction can lead to a mixture of mono- and di-alkylated products, and in some cases, quaternization of the amine can occur. dtic.mil To achieve selective mono-alkylation, reductive amination is often a preferred alternative. The use of sterically hindered bases can help to control the reaction by selectively deprotonating the amine without competing in the alkylation itself. dtic.mil
Sulfonylation: The amino group reacts with sulfonyl chlorides, such as dansyl chloride or tosyl chloride, to form stable sulfonamides. researchgate.net This derivatization is significant in medicinal chemistry and analytical sciences, as the introduction of a sulfonyl group can drastically alter the molecule's biological activity and analytical detectability. researchgate.netnih.gov
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| Acylation | Acyl Halide | Acetyl chloride | N-(5-(methoxymethyl)pyridin-2-yl)acetamide |
| Acid Anhydride | Acetic anhydride | N-(5-(methoxymethyl)pyridin-2-yl)acetamide | |
| Alkylation | Alkyl Halide | Methyl iodide | N-methyl-5-(methoxymethyl)pyridin-2-amine |
| Sulfonylation | Sulfonyl Chloride | Dansyl chloride | N-(5-(methoxymethyl)pyridin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |
The condensation of the primary amino group of 5-(methoxymethyl)pyridin-2-amine with aldehydes or ketones provides a direct route to the formation of imines, commonly known as Schiff bases. masterorganicchemistry.comderpharmachemica.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, which is often acid-catalyzed and can be reversible. masterorganicchemistry.comyoutube.com
The resulting imine (azomethine) group (-C=N-) extends the conjugated system of the molecule and introduces a new site for chemical reactions, such as reduction to a secondary amine or complexation with metal ions. nih.govnih.gov The synthesis is versatile, allowing for the reaction with a wide variety of carbonyl-containing compounds to generate a library of derivatives. organic-chemistry.orgrsc.org
| Carbonyl Reactant | Example | Product (Schiff Base) |
| Aldehyde | Benzaldehyde | (E)-N-benzylidene-5-(methoxymethyl)pyridin-2-amine |
| Ketone | Acetone | N-(propan-2-ylidene)-5-(methoxymethyl)pyridin-2-amine |
Transformations on the Pyridine Ring System
While the exocyclic amine is a primary site for derivatization, the pyridine ring itself can undergo several transformations, although its reactivity is heavily influenced by the existing substituents.
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. wikipedia.orgquimicaorganica.orgyoutube.com Reactions often require harsh conditions and result in low to moderate yields. youtube.com
The regiochemical outcome is governed by the directing effects of the substituents:
The pyridine nitrogen is a meta-director. quimicaorganica.org
The 2-amino group is a powerful activating ortho-, para-director.
The 5-methoxymethyl group is weakly deactivating and has a minor directing influence.
The directing effects of the ring nitrogen (directing to C-3 and C-5) and the amino group (directing to C-3 and C-5) are reinforcing. Since the C-5 position is already substituted, electrophilic attack is strongly directed to the C-3 position . The intermediate carbocation formed by attack at C-3 is more stable than the one formed by attack at C-4 or C-6, as it avoids placing a positive charge on the carbon adjacent to the electronegative ring nitrogen. youtube.com Typical electrophilic substitutions include nitration and halogenation. quimicaorganica.org
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines, particularly when a good leaving group (such as a halide) is present at the 2- or 4-positions, which are activated by the electron-withdrawing nitrogen atom. youtube.comyoutube.comfishersci.co.uk
In its native form, this compound lacks a suitable leaving group on the ring, making it unreactive toward direct SNAr. The amino group itself is a very poor leaving group. However, derivatization strategies can be employed to facilitate such reactions. For instance, the amino group could be converted to a diazonium salt, which is an excellent leaving group, allowing for subsequent substitution. More advanced methods have shown that the amino group can act as a leaving group in transition-metal-catalyzed reactions, such as ruthenium-catalyzed amination, providing a direct route to functionalized pyridylamines. thieme-connect.de
Modern synthetic methods offer powerful tools for the direct functionalization of the pyridine ring via C-H activation and cross-coupling reactions. rsc.org
C-H Activation: This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, typically using a transition metal catalyst. researchgate.net For pyridine derivatives, the ring nitrogen can act as an internal directing group, facilitating the regioselective functionalization of the C-H bond at the C-6 position. Alternatively, functionalization at other positions, such as C-3 or C-4, can be achieved with appropriate directing groups or catalytic systems. Catalysts based on palladium, ruthenium, and copper are commonly employed for these transformations. rsc.org
Cross-Coupling Reactions: While this compound cannot directly participate in cross-coupling, its halogenated derivatives are excellent substrates for reactions like the Suzuki-Miyaura coupling. mdpi.com For example, if a bromine or iodine atom were introduced at the C-3 or C-6 position via electrophilic halogenation, it could be subsequently coupled with a wide variety of boronic acids in the presence of a palladium catalyst to form new C-C bonds. mdpi.comworktribe.comnih.gov This two-step sequence of halogenation followed by cross-coupling is a robust strategy for introducing aryl, heteroaryl, or alkyl groups onto the pyridine core.
Chemical Modifications of the Methoxymethyl Side Chain
The methoxymethyl group at the 5-position of the pyridine ring presents two primary loci for chemical transformation: the ether linkage and the terminal methyl group. These sites allow for a range of derivatization strategies, from complete conversion of the ether to other functional groups to selective reactions at the methyl carbon.
The most direct transformation of the methoxymethyl side chain involves the cleavage of the ether bond. Methoxymethyl (MOM) ethers are widely recognized as protecting groups for alcohols and are known to be cleaved under acidic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reactivity can be harnessed to convert the methoxymethyl group into a hydroxymethyl group, which can then serve as a precursor for further functionalization.
The cleavage of MOM ethers typically proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by nucleophilic attack on the methylene (B1212753) carbon. For aromatic methoxymethyl ethers, this deprotection generally requires strong acidic conditions. acs.org
A pertinent example, although on a closely related substrate, is the demethylation of 2-amino-5-methoxypyridine (B21397) to 2-amino-5-hydroxypyridine. This transformation has been successfully achieved using 95% sulfuric acid, highlighting the feasibility of cleaving the methyl ether linkage in the presence of the 2-amino-pyridine moiety. While this example involves a direct methoxy (B1213986) group on the ring, the underlying principle of acid-catalyzed ether cleavage is applicable to the methoxymethyl side chain of this compound. The reaction would likely proceed as depicted in the following scheme:
Scheme 1: Proposed Conversion of this compound to 5-(Hydroxymethyl)pyridin-2-amine
The resulting 5-(hydroxymethyl)pyridin-2-amine is a versatile intermediate. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a variety of esters or ethers, significantly broadening the accessible chemical space.
Several acidic reagents are commonly employed for the cleavage of MOM ethers, and their efficacy can be substrate-dependent. A summary of potential conditions is provided in the table below.
| Reagent(s) | Conditions | Comments |
| 95% H₂SO₄ | Elevated temperature | Effective for demethylation of 2-amino-5-methoxypyridine. |
| HBr or HI (aqueous) | Reflux | Classic and effective method for ether cleavage. masterorganicchemistry.comlibretexts.org |
| BBr₃ | Anhydrous, often at low temperature | A powerful Lewis acid for cleaving ethers. |
| TMSOTf, 2,2'-bipyridyl | Mild, non-acidic conditions | Chemoselective for aromatic MOM ethers. acs.org |
Interactive Data Table: Potential Reagents for Ether Cleavage
| Reagent | Type | Typical Conditions | Potential Outcome for this compound |
| 95% H₂SO₄ | Brønsted Acid | Heat | 5-(Hydroxymethyl)pyridin-2-amine |
| HBr | Brønsted Acid | Reflux | 5-(Bromomethyl)pyridin-2-amine (if excess) or 5-(Hydroxymethyl)pyridin-2-amine |
| HI | Brønsted Acid | Reflux | 5-(Iodomethyl)pyridin-2-amine (if excess) or 5-(Hydroxymethyl)pyridin-2-amine |
| BBr₃ | Lewis Acid | Low Temperature | 5-(Hydroxymethyl)pyridin-2-amine |
| TMSOTf / 2,2'-bipyridyl | Lewis Acid/Base | Room Temperature | 5-(Hydroxymethyl)pyridin-2-amine |
The choice of reagent would depend on the desired outcome and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
The selective functionalization of the terminal methyl group of the methoxymethyl side chain represents a more challenging yet potentially rewarding derivatization strategy. This approach would allow for the extension of the carbon chain or the introduction of new functional groups while retaining the core ether structure. Such transformations fall under the umbrella of C(sp³)–H activation, a field of intense research in modern organic chemistry. nih.govresearchgate.net
While there are no specific literature precedents for the selective functionalization of the methyl group in this compound, general principles of C-H activation can be considered. The proximity of the ether oxygen may influence the reactivity of the methyl C-H bonds.
Potential strategies could involve:
Radical-based reactions: The generation of a radical at the methyl position, followed by trapping with a suitable reagent, could be a viable route. Photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. nih.gov
Oxidation: Selective oxidation of the methyl group to a hydroxymethyl or formyl group would be a valuable transformation. However, achieving selectivity over the oxidation of the pyridine ring or the amino group would be a significant challenge. rsc.orgnih.gov The development of catalysts that can selectively oxidize unactivated C-H bonds is an ongoing area of research.
It is important to note that the electron-rich nature of the 2-aminopyridine (B139424) ring system might lead to competing reactions at the ring positions under many C-H activation conditions. organic-chemistry.orgmdpi.com Therefore, the development of highly selective catalytic systems would be crucial for the successful functionalization of the methoxymethyl side chain's methyl group.
The table below outlines hypothetical transformations at the methyl group, which are currently speculative but based on existing chemical principles.
| Transformation | Potential Reagent Class | Challenges |
| Methyl to Hydroxymethyl | Selective C-H hydroxylating agents | Selectivity over other positions, over-oxidation. |
| Methyl to Halomethyl | Radical halogenating agents | Control of reactivity, potential for multiple halogenations. |
| Methyl to Carboxylic Acid | Strong oxidizing agents | Harsh conditions, likely to cause degradation. |
| C-H arylation/alkylation | Transition metal catalysts | Directing group may be required, competition with ring C-H activation. rsc.org |
Interactive Data Table: Hypothetical Methyl Group Transformations
| Desired Product | Reaction Type | Potential Reagents | Key Considerations |
| 5-((Methoxymethyl)methyl)pyridin-2-amine | C-H Alkylation | Photoredox catalysis with alkylating agent | Selectivity, catalyst design |
| 5-((2-Hydroxyethoxy)methyl)pyridin-2-amine | C-H Hydroxylation | Selective oxidizing catalyst | Control of oxidation state, chemoselectivity |
| 5-((2-Haloethoxy)methyl)pyridin-2-amine | C-H Halogenation | Radical halogenating agent (e.g., NBS, NCS) | Reaction control, prevention of over-halogenation |
While the direct functionalization of the methyl group of this compound remains an underexplored area, the continued advancements in C-H activation catalysis may soon provide viable methods for these selective transformations.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the atomic arrangement in 5-(Methoxymethyl)pyridin-2-amine can be constructed.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment, including the electronegativity of adjacent atoms and the aromaticity of the pyridine (B92270) ring.
Pyridine Ring Protons (H3, H4, H6) : These protons appear in the aromatic region. The proton at the C6 position is typically the most deshielded due to its proximity to the ring nitrogen, appearing as a singlet or a narrow doublet. The H4 proton would appear as a doublet of doublets, coupling to both H3 and H6. The H3 proton would also be a doublet.
Amine Protons (-NH₂) : The two protons of the primary amine group typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding.
Methoxymethyl Protons (-CH₂- and -OCH₃) : The methylene (B1212753) (-CH₂) protons adjacent to the pyridine ring and the ether oxygen would appear as a singlet. The methyl (-OCH₃) protons of the methoxy (B1213986) group would also be a sharp singlet, typically found in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Pyridine Ring Carbons (C2, C3, C4, C5, C6) : The carbon atom bonded to the amino group (C2) is expected to be significantly deshielded. The chemical shifts of the other ring carbons (C3, C4, C5, C6) are consistent with those of substituted pyridines, with their exact positions influenced by the electron-donating amino group and the methoxymethyl substituent.
Methoxymethyl Carbons (-CH₂- and -OCH₃) : The methylene carbon (-CH₂) and the methyl carbon (-OCH₃) are expected in the aliphatic region of the spectrum, with the carbon adjacent to the oxygen atom appearing more downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon Position | Predicted Chemical Shift (δ, ppm) |
| H3 | ~6.4-6.6 | d | C2 | ~158-160 |
| H4 | ~7.3-7.5 | dd | C3 | ~108-110 |
| H6 | ~8.0-8.2 | d | C4 | ~138-140 |
| -NH₂ | ~4.5-5.5 (broad) | s | C5 | ~125-127 |
| -CH₂- | ~4.4-4.6 | s | C6 | ~148-150 |
| -OCH₃ | ~3.3-3.5 | s | -CH₂- | ~70-75 |
| -OCH₃ | ~58-60 |
Note: These are predicted values based on analogous structures and general chemical shift principles. Actual experimental values may vary.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between the adjacent protons on the pyridine ring (H3 with H4, and H4 with H6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. nist.gov This experiment would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum. For instance, it would show a correlation between the methylene proton signal (~4.5 ppm) and the methylene carbon signal (~72 ppm), and between the methyl proton signal (~3.4 ppm) and the methyl carbon signal (~59 ppm).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). nist.gov This is vital for piecing together the molecular fragments. Key HMBC correlations would include:
The methylene (-CH₂) protons showing correlations to the C4, C5, and C6 carbons of the pyridine ring, as well as to the methoxy (-OCH₃) carbon.
The H6 proton showing a correlation to the C5 carbon, confirming the position of the methoxymethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY could show through-space correlations between the methylene (-CH₂) protons and the H4 and H6 protons on the pyridine ring, providing further confirmation of the substituent's position and information about the molecule's preferred conformation.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups and the vibrational modes of the molecule.
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. Based on data from similar molecules like 2-aminopyridine (B139424), the following absorptions are expected chemicalbook.com:
N-H Stretching : The primary amine group (-NH₂) would show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching : Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxymethyl group would appear just below 3000 cm⁻¹.
C=C and C=N Ring Stretching : The pyridine ring exhibits characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.
N-H Bending : The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹. chemicalbook.com
C-O-C Stretching : A strong, characteristic band for the ether linkage is expected in the 1050-1150 cm⁻¹ region.
C-N Stretching : The stretching vibration of the aromatic carbon to amine nitrogen bond typically appears in the 1260-1330 cm⁻¹ range. chemicalbook.com
Table 2: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| N-H Scissoring | 1600 - 1650 | Strong |
| C=C, C=N Ring Stretching | 1400 - 1600 | Strong-Medium |
| C-N Stretch (Aromatic Amine) | 1260 - 1330 | Strong |
| C-O-C Asymmetric Stretch (Ether) | 1050 - 1150 | Strong |
Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing symmetric vibrations and the skeletal modes of the aromatic ring. For pyridine and its derivatives, the ring breathing modes are often very intense in the Raman spectrum. Key expected features include:
Ring Breathing Modes : Strong, sharp bands around 1000 cm⁻¹ and 1030 cm⁻¹ are characteristic of the pyridine ring's symmetric stretching vibrations.
C-H Stretching : Aromatic and aliphatic C-H stretching modes are also visible, typically in the 2800-3100 cm⁻¹ region.
Skeletal Deformations : Various in-plane and out-of-plane deformations of the substituted pyridine ring would be observed at lower frequencies.
Mass Spectrometry Techniques
Mass spectrometry (MS) provides the molecular weight and information about the molecule's fragmentation patterns, which helps to confirm the structure. For this compound (molar mass: 138.17 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 138.
The fragmentation of the molecular ion would likely proceed through several key pathways characteristic of amines and ethers:
Alpha-Cleavage : The most common fragmentation for aliphatic amines involves cleavage of the C-C bond alpha to the nitrogen atom. However, in this aromatic amine, fragmentation is more likely to be initiated at the methoxymethyl substituent.
Ether Fragmentation : Cleavage of the C-O bonds in the methoxymethyl group can occur. Loss of a methoxy radical (·OCH₃, 31 mass units) would result in a fragment at m/z = 107. Loss of a methyl radical (·CH₃, 15 mass units) is also possible.
Benzylic-type Cleavage : The bond between the pyridine ring and the methylene group is a point of likely cleavage. This would lead to the formation of a resonance-stabilized aminopyridine radical cation at m/z = 93 after the loss of a methoxymethyl radical (·CH₂OCH₃, 45 mass units), or a pyridinylmethyl cation at m/z = 107.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Origin |
|---|---|---|
| 138 | [C₇H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 107 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 93 | [M - CH₂OCH₃]⁺ | Loss of methoxymethyl radical |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS would be used to verify its molecular formula, C₇H₁₀N₂O.
The theoretical monoisotopic mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. In a typical HRMS experiment, the molecule is ionized, often by protonation, to form the [M+H]⁺ ion. The measured exact mass of this ion is then compared to the theoretical value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental composition.
Table 1: Theoretical Monoisotopic Mass Calculation for this compound ([C₇H₁₁N₂O]⁺)
| Atom | Quantity | Monoisotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total [M+H]⁺ | | | 139.086538 |
The experimentally determined exact mass from an HRMS analysis is expected to align closely with this theoretical value of 139.0865 Da for the protonated species.
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments provide structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present (an amine, a pyridine ring, and a methoxymethyl ether).
Common fragmentation mechanisms for amines include alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. researchgate.netlibretexts.org Ethers can cleave at the C-O bond. The stability of the pyridine ring means that fragmentation often involves the loss of substituents before the ring itself breaks apart.
Predicted key fragmentations include:
Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond could lead to a fragment ion.
Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxymethyl group is a common pathway for such moieties.
Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond can result in the loss of a methoxy radical.
Alpha-cleavage: The bond between the pyridine ring and the methoxymethyl group could cleave.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion (m/z) | Proposed Formula | Neutral Loss |
|---|---|---|
| 124.0631 | [C₆H₈N₂O]⁺ | •CH₃ |
| 109.0709 | [C₆H₉N₂]⁺ | CH₂O |
These predicted fragmentation patterns serve as a fingerprint that can be used to confirm the identity and structure of the compound in conjunction with exact mass data.
X-ray Crystallography for Solid-State Structural Analysis
Determination of Molecular Conformation and Geometry
If a suitable single crystal of this compound were analyzed, the resulting data would reveal its detailed molecular geometry.
Pyridine Ring: The pyridine ring is an aromatic heterocycle and is expected to be essentially planar. The C-N and C-C bond lengths within the ring would exhibit values intermediate between single and double bonds, characteristic of aromatic systems. nist.gov
Substituents: The amine group and the methoxymethyl group are attached to the pyridine ring. The C-N bond to the amine group is expected to be shorter than a typical single C-N bond due to some delocalization of the nitrogen lone pair into the aromatic ring. nih.gov
Methoxymethyl Group: The geometry around the sp³-hybridized carbon and oxygen atoms of the methoxymethyl group would be approximately tetrahedral. X-ray analysis would determine the precise torsion angles, defining the conformation of this side chain relative to the planar pyridine ring.
Table 3: Predicted Geometrical Parameters for this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| C-C (ring) | Aromatic carbon-carbon bond length | ~ 1.39 Å |
| C-N (ring) | Aromatic carbon-nitrogen bond length | ~ 1.34 Å |
| C-N (amine) | Bond between pyridine ring and amine nitrogen | ~ 1.37 Å |
| C-O (ether) | Carbon-oxygen bond length | ~ 1.43 Å |
| C-N-C (ring) | Bond angle within the pyridine ring | ~ 117° |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice is dictated by intermolecular forces. For this compound, hydrogen bonding is expected to be the dominant interaction governing its crystal packing. nih.gov
Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor. The nitrogen atom of the pyridine ring and the oxygen atom of the ether are potential hydrogen bond acceptors. This functionality allows for the formation of robust hydrogen-bonding networks. It is highly probable that molecules would link together via N-H···N (amine to pyridine) or N-H···O (amine to ether) hydrogen bonds, potentially forming dimers, chains, or more complex two- or three-dimensional architectures. rsc.org
Crystal Packing: Beyond hydrogen bonding, the planar pyridine rings may engage in π-π stacking interactions, where the aromatic rings pack in a parallel or offset fashion. These interactions, along with weaker van der Waals forces, would contribute to a dense and stable crystal lattice. The specific packing motif would depend on the interplay of these forces to achieve the most thermodynamically stable arrangement.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of molecules.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method that allows for the determination of the electronic structure of a molecule, which in turn dictates its geometry and reactivity. By solving the Kohn-Sham equations, DFT can predict the ground-state energy and electron density of a molecule like 5-(Methoxymethyl)pyridin-2-amine.
From these calculations, a fully optimized molecular geometry can be obtained, providing precise information on bond lengths, bond angles, and dihedral angles. This theoretical structure represents the most stable arrangement of the atoms in the molecule. For instance, in related pyridine (B92270) derivatives, DFT calculations have been used to determine the precise orientation of substituents on the pyridine ring. nih.gov
The electronic structure analysis also reveals the distribution of electron density across the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Illustrative Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atoms | Illustrative Value |
|---|---|---|
| Bond Length | C2-N1 | 1.34 Å |
| Bond Length | C5-C(CH2) | 1.51 Å |
| Bond Angle | C2-N1-C6 | 117.5° |
| Dihedral Angle | N1-C2-N(amine)-H | 180.0° |
Disclaimer: The values in this table are illustrative and not based on actual calculations for this compound, as such data is not publicly available. They represent the type of information that would be obtained from DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors (Fukui Functions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity. bldpharm.comniscair.res.in
For pyridine derivatives, the distribution of the HOMO and LUMO across the molecule can pinpoint the regions most involved in electron donation and acceptance. researchgate.net
Fukui functions are local reactivity descriptors derived from the change in electron density as the number of electrons in the molecule changes. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. The condensed Fukui function, for instance, assigns a value to each atom in the molecule, indicating its susceptibility to a particular type of attack. uni.lu
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Illustrative Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
Disclaimer: The values in this table are illustrative and not based on actual calculations for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational flexibility and reaction pathways of molecules.
Conformational Landscape Analysis and Energy Minima
The presence of the methoxymethyl group introduces conformational flexibility to this compound. Conformational analysis aims to identify all possible spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating the rotatable bonds and calculating the energy of each conformation, a potential energy surface can be mapped out. The low-energy regions on this surface correspond to the most stable conformers, or energy minima. Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and physical properties.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can be employed to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most probable reaction pathway, which is the path of lowest energy from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. researchgate.net Such studies are invaluable for understanding reaction mechanisms and for the rational design of new synthetic routes.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters for this compound, which can be used to interpret experimental spectra or to aid in the identification of the compound. For example, DFT calculations can predict the vibrational frequencies that would be observed in an infrared (IR) or Raman spectrum. uni.lu Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated, providing a theoretical spectrum that can be compared with experimental data. These predictions are highly valuable for structural elucidation and for confirming the identity and purity of a synthesized compound.
Theoretical ¹H and ¹³C NMR Chemical Shifts Prediction
No published theoretical data for the ¹H and ¹³C NMR chemical shifts of this compound were found in the searched scientific literature.
Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
Simulated vibrational and electronic spectra for this compound are not available in the current body of scientific literature. The generation of such data would require dedicated computational chemistry studies, which have not been performed or published for this specific compound.
Advanced Applications in Non Biological Domains
Role as Synthetic Intermediates in Industrial Chemistry (Non-Prohibited)
In the realm of industrial chemistry, 5-(Methoxymethyl)pyridin-2-amine and its structural relatives serve as crucial starting materials or intermediates for the synthesis of a wide array of complex molecules. The reactivity of the amino group combined with the structural influence of the methoxymethyl-substituted pyridine (B92270) core allows for its incorporation into larger, functional chemical structures.
The pyridine scaffold is a well-established framework in the development of modern agrochemicals. nih.gov Derivatives of this compound are instrumental in the synthesis of certain potent herbicides. A notable example is the herbicide Imazamox, which incorporates the 5-(methoxymethyl)pyridine moiety. google.com This herbicide functions by inhibiting acetohydroxyacid synthase (AHAS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. The presence of the methoxymethyl group on the pyridine ring is a key structural feature for its herbicidal activity.
The broader class of aminopyridines and their derivatives are frequently used as intermediates for agrochemicals. For instance, 2-amino-5-methyl-pyridine, a close structural analog of this compound, is a known intermediate in the production of herbicides. google.com Similarly, other functionalized pyridines are precursors for neonicotinoid insecticides, which target the nervous systems of insects. nih.gov The synthesis of complex pyridine-based agrochemicals often involves multi-step processes where aminopyridine intermediates are essential for building the final active molecule. nih.govgoogle.comnih.govmdpi.com
Table 1: Examples of Agrochemicals Derived from Pyridine Intermediates
| Agrochemical | Type | Relevant Pyridine Moiety | Reference |
| Imazamox | Herbicide | 5-(methoxymethyl)-3-pyridinecarboxylic acid | google.com |
| Pyroxsulam | Herbicide | 2-methoxy-4-(trifluoromethyl)pyridine | nih.gov |
| Haloxyfop-methyl | Herbicide | 2,3,5-DCTF (2,3-dichloro-5-(trifluoromethyl)pyridine) | nih.gov |
| Fluazaindolizine | Acaricide | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | nih.gov |
| Picloram | Herbicide | 4-Amino-3,5,6-trichloropicolinic acid | nih.gov |
Beyond its role in agrochemicals, this compound is a valuable building block for synthesizing a variety of complex organic molecules for non-pharmaceutical applications. ontosight.aibldpharm.com Chemical suppliers categorize this compound and its analogs as versatile heterocyclic building blocks for use in organic and materials chemistry. bldpharm.comalfa-chemistry.com The amine group provides a reactive site for a multitude of chemical transformations, such as N-alkylation, acylation, and diazotization, which allows for the construction of more elaborate structures.
The trifluoromethyl analogue, 5-(Trifluoromethyl)pyridin-2-amine, is explicitly noted for its role as a building block in creating complex molecules where the trifluoromethyl group imparts specific properties like enhanced chemical stability. innospk.com This highlights a general strategy where substituents on the pyridine ring, such as the methoxymethyl group, are used to tune the properties of the final product. The synthesis of specialized chemical entities for research and industrial purposes often relies on the availability of such functionalized heterocyclic intermediates.
Contributions to Materials Science
The field of materials science has benefited significantly from the incorporation of pyridine-based compounds. The electronic properties and coordination capabilities of the pyridine nitrogen, combined with the functionality offered by substituents, make this compound and related compounds suitable for creating advanced materials.
The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound can both coordinate with metal ions, making it an effective ligand for the formation of metal complexes. nih.gov These complexes can exhibit catalytic activity in various organic reactions. Schiff bases derived from aminopyridines are well-known for their ability to form stable complexes with metals like copper (II) and zinc (II). nih.gov The resulting metallo-organic frameworks or discrete complexes can be used as catalysts in industrial synthesis. Furthermore, the amine functionality itself allows the molecule to act as an organocatalyst in certain reactions, promoting chemical transformations without the need for a metal center.
Pyridine derivatives are integral to the synthesis of various functional materials, including dyes, pigments, and materials with specific optical properties. bldpharm.com Substituted aminopyridines can be diazotized and coupled with other aromatic compounds to produce azo dyes, which are a major class of industrial colorants. orientjchem.org The specific substituents on the pyridine ring influence the color, fastness, and solubility of the resulting dye.
Recent research has focused on 2-N-phenylamino-methyl-nitro-pyridine isomers for their interesting optical properties and potential use in developing smart materials. nih.gov These compounds exhibit strong light absorption and their incorporation into polymer films, such as those based on chitosan, has been explored for applications like smart packaging. nih.gov The structural and electronic properties imparted by the substituents are crucial for these applications.
The development of chemosensors and fluorescent probes is a rapidly growing area of materials science. Pyridine-based compounds are excellent candidates for this purpose due to their inherent fluorescence and their ability to interact selectively with specific ions or molecules. researchgate.netmdpi.com The fluorescence properties of aminopyridines can be modulated by their chemical environment or by binding to a target analyte, leading to a detectable signal.
For example, a fluorescent probe derived from a methoxy-modified imidazo-pyridin scaffold was successfully developed for monitoring sulfite (B76179). nih.gov Imidazo[1,5-a]pyridines, which can be synthesized from 2-(aminomethyl)pyridines, are a class of fluorophores known for their stable and remarkable photophysical properties, making them suitable as probes. beilstein-journals.orgmdpi.com The interaction of the probe with the analyte causes a change in its fluorescence emission, allowing for sensitive and selective detection. nih.gov
Table 2: Research Findings on Pyridine Derivatives in Materials Science
| Application Area | Pyridine Derivative Type | Key Finding | Reference |
| Ligands | Schiff base from 5-nitropyridine-2-amine | Forms stable complexes with Cu(II) and Zn(II). | nih.gov |
| Optical Materials | 2-N-phenylamino-methyl-nitro-pyridine | Exhibits strong light absorption and potential for use in smart packaging films. | nih.gov |
| Fluorescent Probes | Methoxy-modified imidazo-pyridin | Developed as a fluorescent probe for sulfite detection. nih.gov | |
| Fluorescent Probes | Imidazo[1,5-a]pyridines | Possess remarkable photophysical properties suitable for membrane probes. | mdpi.com |
Enhancements in Analytical Chemistry Methodologies
There is currently no available scientific literature that describes the use of This compound as a derivatization reagent for the analysis of non-biological samples. Research in this area typically focuses on reagents that can react with specific functional groups to introduce a detectable tag, thereby improving the sensitivity and selectivity of methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). While the primary amine group on This compound suggests potential for such reactions, no studies have been published detailing its application in this context for non-biological analytes.
Similarly, a thorough search of scientific databases and chemical literature reveals no instances of This compound being utilized as a component in the synthesis of stationary phases for chromatographic applications. The design of stationary phases is a specialized field where molecules are selected based on their ability to provide specific chemical interactions—such as hydrogen bonding, pi-pi stacking, or ion exchange—to achieve desired separations. There is no indication that This compound has been explored for or incorporated into such materials for chromatographic purposes in non-biological analysis.
Q & A
Q. What are the common synthetic routes for 5-(Methoxymethyl)pyridin-2-amine, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include introducing the methoxymethyl group via alkylation or substitution reactions. Controlled temperature (e.g., 90–150°C) and reaction time (1–24 hours) are critical to avoid side reactions. Catalysts like palladium (e.g., Pd(PPh₃)₄) or copper are often used in cross-coupling reactions to attach substituents. Solvents such as dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen) improve yield and selectivity .
Q. Which analytical techniques are recommended for characterizing this compound and ensuring purity?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., ¹H and ¹³C NMR at 400–600 MHz) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : To verify molecular weight and purity .
- Thin-Layer Chromatography (TLC) : To monitor reaction progress .
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment .
Q. What are the key steps in purifying this compound post-synthesis?
Purification often involves:
- Silica Gel Chromatography : Using gradients of ethyl acetate/hexane to isolate the compound .
- Recrystallization : Ethanol or methanol are common solvents for removing impurities .
- Distillation : For low-molecular-weight byproducts (e.g., under reduced pressure) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Optimization strategies include:
- Catalyst Screening : Testing palladium/copper catalysts to enhance regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce side reactions in alkylation steps .
- Temperature Gradients : Stepwise heating (e.g., 90°C → 150°C) minimizes decomposition .
- Real-Time Monitoring : TLC or inline NMR to detect intermediates and adjust conditions dynamically .
Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?
SAR methodologies include:
- Analog Synthesis : Modifying substituents (e.g., replacing methoxymethyl with fluorinated or thiomethyl groups) to assess activity .
- Computational Modeling : Using software like MOE for QSAR analysis, correlating logP, steric parameters, and electronic effects with biological activity .
- In Vitro Assays : Testing antibacterial or antiproliferative activity against target cell lines .
Q. How do structural modifications at the methoxymethyl group influence binding affinity to biological targets?
- Methoxy Group Replacement : Substituting with bulkier groups (e.g., oxetane) alters steric hindrance, impacting receptor binding .
- Fluorination : Introducing fluorine at adjacent positions enhances electronegativity and hydrogen-bonding potential .
- Binding Assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify affinity changes .
Q. What in vitro models are appropriate for assessing pharmacokinetic properties?
- Plasma Stability Assays : Incubate with human/animal plasma to measure degradation half-life .
- Cytochrome P450 Inhibition : Evaluate metabolic interactions using liver microsomes .
- Caco-2 Cell Monolayers : Predict intestinal absorption and permeability .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Q. What experimental approaches resolve conflicting data on the compound’s biological activity?
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays .
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity .
- Structural Elucidation : X-ray crystallography or cryo-EM to visualize binding modes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
